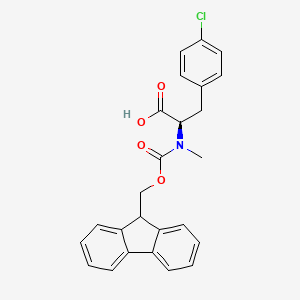
Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine
Overview
Description
Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group at the alpha position, and a chlorine atom on the phenyl ring. The molecular formula of this compound is C25H22ClNO4, and it has a molecular weight of 435.90 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the methyl and chloro substituents. The process generally includes:
Fmoc Protection: The amino group of D-phenylalanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.
Methylation: The alpha position is methylated using methyl iodide (CH3I) under basic conditions.
Chlorination: The phenyl ring is chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) or N-chlorosuccinimide (NCS).
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like HATU or DIC.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Deprotection: Piperidine in N,N-dimethylformamide (DMF).
Coupling: HATU or DIC in the presence of a base like DIPEA.
Major Products Formed
Substitution: Various substituted phenylalanine derivatives.
Deprotection: Free amino acid without the Fmoc group.
Scientific Research Applications
Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: For the development of peptide-based therapeutics.
Industry: In the production of custom peptides for research and pharmaceutical applications
Mechanism of Action
The mechanism of action of Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group during the coupling reactions and is removed under basic conditions to allow further reactions. The methyl and chloro substituents can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in peptide chemistry .
Comparison with Similar Compounds
Similar Compounds
Fmoc-4-chloro-D-phenylalanine: Lacks the methyl group at the alpha position.
Fmoc-Nalpha-methyl-D-phenylalanine: Lacks the chlorine atom on the phenyl ring.
Fmoc-D-phenylalanine: Lacks both the methyl and chlorine substituents.
Uniqueness
Fmoc-Nalpha-methyl-4-chloro-D-phenylalanine is unique due to the presence of both the methyl and chlorine substituents, which can significantly affect its chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
(2R)-3-(4-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4/c1-27(23(24(28)29)14-16-10-12-17(26)13-11-16)25(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,28,29)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVJLZWXYPPOHJ-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CC1=CC=C(C=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


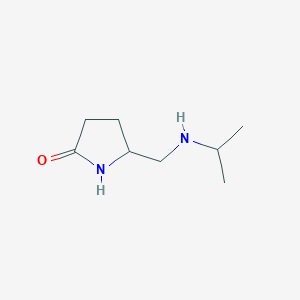
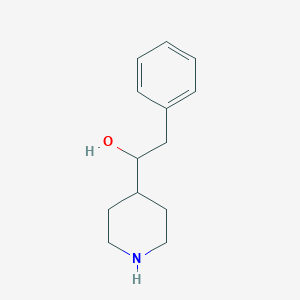
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonyl chloride](/img/structure/B1391417.png)
![3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1391418.png)
![(R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B1391419.png)
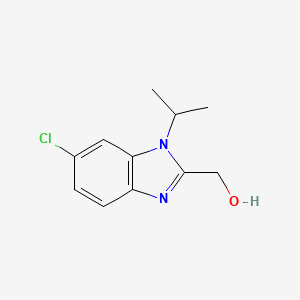
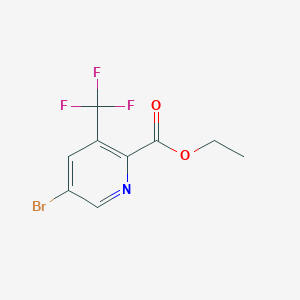
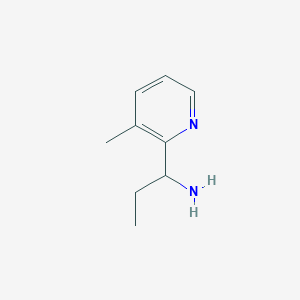
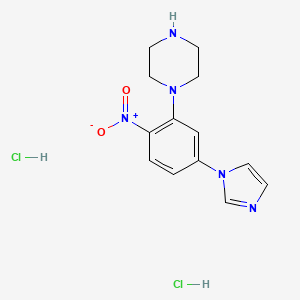
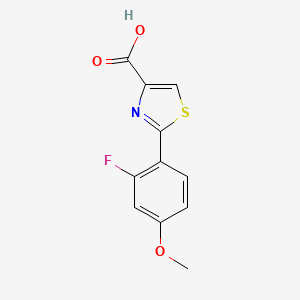
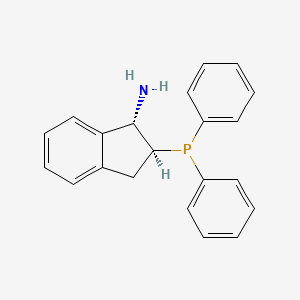
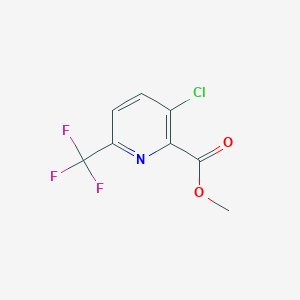
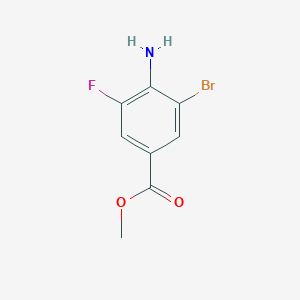
![tert-butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B1391434.png)
